molecular formula C18H17Br2N5O B11284385 1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone

1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone

Cat. No.: B11284385
M. Wt: 479.2 g/mol
InChI Key: NOFGMGQEKJSQSA-UHFFFAOYSA-N
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Description

1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone typically involves multiple steps. One common method includes the reaction of 3-bromobenzylamine with 1,2,4-triazole-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of immune responses .

Comparison with Similar Compounds

1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H17Br2N5O

Molecular Weight

479.2 g/mol

IUPAC Name

1-[3,5-bis[(3-bromophenyl)methylamino]-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C18H17Br2N5O/c1-12(26)25-18(22-11-14-5-3-7-16(20)9-14)23-17(24-25)21-10-13-4-2-6-15(19)8-13/h2-9H,10-11H2,1H3,(H2,21,22,23,24)

InChI Key

NOFGMGQEKJSQSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NC(=N1)NCC2=CC(=CC=C2)Br)NCC3=CC(=CC=C3)Br

Origin of Product

United States

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